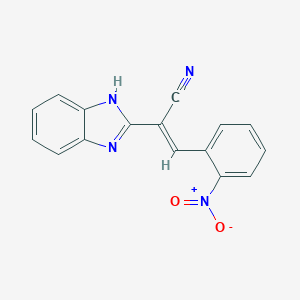![molecular formula C19H19F4N3O2 B236455 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TFMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFMB is a small molecule that belongs to the class of benzamides and has been shown to exhibit promising biological activity in various studies.
Mecanismo De Acción
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its biological activity by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and fibrosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. This compound has also been shown to exhibit anti-inflammatory and anti-fibrotic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of fibroblasts. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-fibrotic effects. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research and development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of this compound analogs with improved potency and selectivity for CK2. Another direction is the investigation of the potential application of this compound as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in vivo. Finally, the investigation of the potential application of this compound in the treatment of other diseases, such as inflammatory and fibrotic diseases, is also an important direction for future research.
Métodos De Síntesis
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit promising biological activity in various studies. It has been identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential application as an anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of inflammatory and fibrotic diseases.
Propiedades
Fórmula molecular |
C19H19F4N3O2 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O2/c1-25-7-9-26(10-8-25)12-5-3-11(4-6-12)24-19(27)13-14(20)16(22)18(28-2)17(23)15(13)21/h3-6H,7-10H2,1-2H3,(H,24,27) |
Clave InChI |
UNPGTPBNDHRVFC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)



![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
